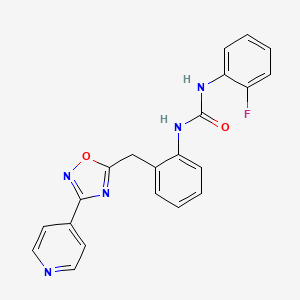

![molecular formula C10H16NO4 B2505902 1-[(叔丁氧羰基)羰基]-2-甲基氮杂环丁烷-3-羧酸 CAS No. 1638760-82-3](/img/structure/B2505902.png)

1-[(叔丁氧羰基)羰基]-2-甲基氮杂环丁烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

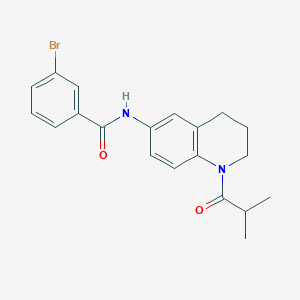

1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid is a compound that features in the synthesis of various heterocyclic amino acids and peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect the amine functionality. This compound is part of a broader class of azetidine derivatives, which are four-membered nitrogen-containing rings with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that introduce the Boc group and the azetidine ring. For instance, the synthesis of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate involves a [3+2] cycloaddition reaction, which is a common strategy for constructing five-membered rings with heteroatoms such as nitrogen and selenium . Similarly, the synthesis of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, although not an azetidine, demonstrates the utility of the Boc group in protecting nitrogen functionalities during the synthesis of guanidines, which are structurally related to azetidines .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is typically confirmed using various spectroscopic techniques. For example, the structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS, and elemental analysis . These techniques provide information about the chemical environment of atoms within the molecule, the molecular geometry, and the presence of specific functional groups.

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. The Boc-protected azetidine ring can be involved in further functionalization reactions, such as guanidinylation, which is the transformation of amines into guanidines. This is exemplified by the use of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine in the guanidinylation of peptides, demonstrating the reactivity of the Boc-protected nitrogen in solution-phase and solid-phase synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected azetidine derivatives are influenced by the presence of the protective group and the azetidine ring. The Boc group increases the steric bulk and affects the solubility and reactivity of the compound. The azetidine ring, being a strained four-membered ring, imparts unique reactivity patterns that can be exploited in synthetic chemistry. The specific properties of 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylate are not detailed in the provided papers, but can be inferred from the general behavior of similar compounds .

科学研究应用

在肽和药物设计中的合成效用

1-[(叔丁氧羰基)羰基]-2-甲基氮杂环丁烷-3-羧酸作为复杂分子合成中的多功能构建模块,在肽和药物设计中显示出重要的效用。该化合物已被用于含有非蛋白氨基酸的二肽4-硝基苯胺的合成中,说明了其通过异氰酸酯法或混合酸酐法增强肽结构多样性的作用(Schutkowski, M., Mrestani-Klaus, C., & Neubert, K., 2009)。此外,它通过与芳香1,2-二胺反应而结合到3-甲基喹喔啉-2-羧酸酯中,证明了其在液相和固相合成中的灵活性,促进了从(E)-3-二氮烯基丁-2-烯中开发喹喔啉(Attanasi, O., Crescentini, L. D., Filippone, P., Mantellini, F., & Santeusanio, S., 2001)。

促进多样化化学合成

该化合物在克级合成受保护的3-卤代氮杂环丁烷中发挥重要作用,展示了其通过一锅应变释放反应生成氮杂环丁烷-3-羧酸衍生物的重要性。这一过程突出了1-[(叔丁氧羰基)羰基]-2-甲基氮杂环丁烷-3-羧酸在药物化学中的高效性和多功能性,提供了一条合成高价值衍生物的途径(Ji, Y., Wojtas, L., & Lopchuk, J., 2018)。

潜在的抗菌应用

对2-芳基噻唑烷-4-羧酸衍生物及其3-叔丁氧羰基对应物的研究揭示了有希望的抗菌活性。值得注意的是,与它们的非叔丁氧羰基类似物相比,这些衍生物对各种细菌菌株表现出优异的疗效。这突出了1-[(叔丁氧羰基)羰基]-2-甲基氮杂环丁烷-3-羧酸及其衍生物在开发新型抗菌剂中的潜力(Song, Z.-C., Ma, G., Lv, P., Li, H.-q., Xiao, Z.-P., & Zhu, H., 2009)。

在手性识别和荧光研究中的作用

该化合物的衍生物已用于手性识别研究,作为手性溶剂化剂,通过核磁共振和ECD光谱分析对映体。这一应用强调了此类衍生物在立体化学研究和手性分析中的潜力(Nemes, A., Csóka, T., Béni, S., Farkas, V., Rábai, J., & Szabó, D., 2015)。此外,从1-[(叔丁氧羰基)羰基]-2-甲基氮杂环丁烷-3-羧酸合成高荧光氨基酸衍生物,证明了其对开发具有生化和医学研究潜力的新型荧光探针的贡献(Guzow, K., Szabelski, M., Malicka, J., & Wiczk, W., 2001)。

安全和危害

作用机制

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a BOC-protected amine, which can then undergo further reactions without interference from the amine group .

Pharmacokinetics

The compound’s molecular weight (21525 g/mol) suggests that it may have favorable absorption and distribution characteristics

Action Environment

The action of 1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires the presence of a base and can be performed under aqueous conditions . Furthermore, the removal of the BOC group can be accomplished with strong acids , suggesting that the compound’s action, efficacy, and stability can be influenced by pH. Other environmental factors, such as temperature and the presence of other chemical species, may also play a role.

属性

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXXUWWAQCAPNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

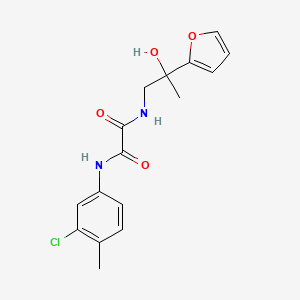

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

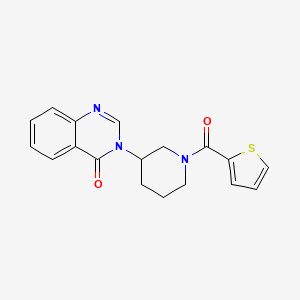

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

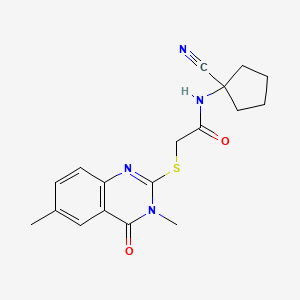

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)